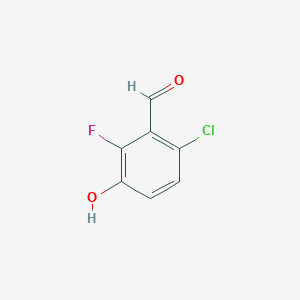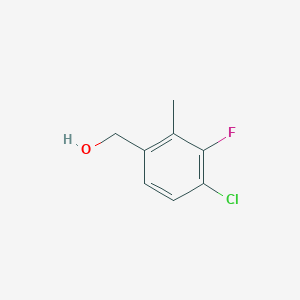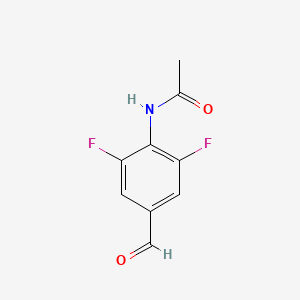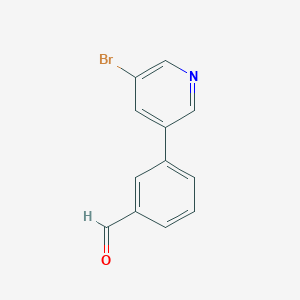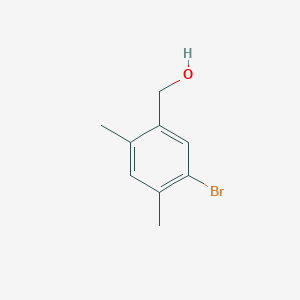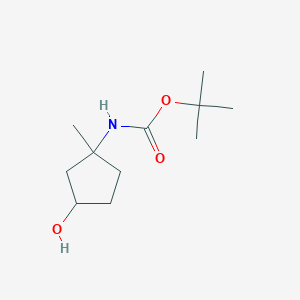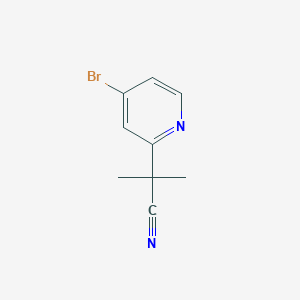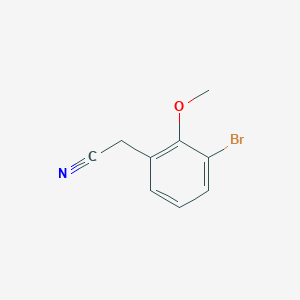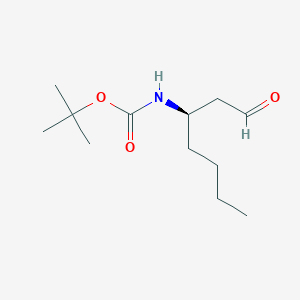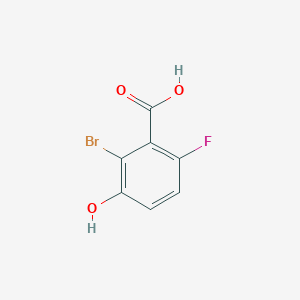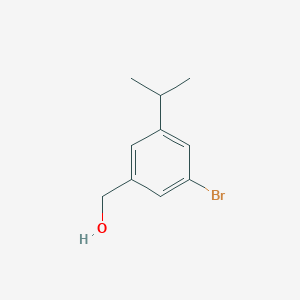
3-Bromo-5-(1-methylethyl)benzenemethanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(1-methylethyl)benzenemethanol is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(1-methylethyl)benzenemethanol are not fully detailed in the search results. It is known that it has a molecular weight of 229.11 g/mol . More specific properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Bromo-5-(1-methylethyl)benzenemethanol serves as a starting material or intermediate in the synthesis of complex organic compounds due to its structural versatility. It has been utilized in the total synthesis of biologically active natural products, highlighting its importance in synthetic organic chemistry. For example, it was used in the synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the compound's utility in constructing complex molecular architectures through regioselective reactions (Akbaba et al., 2010).
Antibacterial Activity
Compounds derived from or related to 3-Bromo-5-(1-methylethyl)benzenemethanol have been investigated for their antibacterial properties. Research into bromophenols, structurally similar to this compound, isolated from marine algae, has demonstrated moderate antibacterial activity against several bacterial strains. This indicates the potential of 3-Bromo-5-(1-methylethyl)benzenemethanol derivatives in contributing to new antibacterial agents (Xu et al., 2003).
Carbonic Anhydrase Inhibitory Properties
Derivatives of 3-Bromo-5-(1-methylethyl)benzenemethanol have been synthesized and evaluated for their inhibitory activity against the human cytosolic carbonic anhydrase II isozyme, which plays a crucial role in various physiological processes. Some synthesized bromophenols showed effective inhibitory activity, suggesting their potential as leads for developing novel carbonic anhydrase inhibitors, valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Molecular Structure and Bonding Interactions
The compound and its derivatives have been subjects of crystallographic studies to understand their molecular structure and bonding interactions. Such studies provide insights into the molecular conformation, hydrogen bonding, and other intermolecular interactions, crucial for designing molecules with desired physical and chemical properties. For instance, the analysis of molecules synthesized from 3-Bromo-5-(1-methylethyl)benzenemethanol derivatives has helped in elucidating their structural characteristics and the role of bromine in mediating non-covalent interactions (Qu et al., 2008).
Antioxidant Activity
Research into bromophenols, similar in structure to 3-Bromo-5-(1-methylethyl)benzenemethanol, has revealed potent antioxidant activities. These compounds, isolated from marine algae, have shown activities stronger than or comparable to commercial antioxidants, suggesting the potential of derivatives of 3-Bromo-5-(1-methylethyl)benzenemethanol in contributing to antioxidant-rich dietary supplements or pharmaceuticals aimed at preventing oxidative stress-related diseases (Li et al., 2011).
Propriétés
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXSJTHPSZAVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1-methylethyl)-benzenemethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

